N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide
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Overview
Description
“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide” is a chemical compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, has been reported in the literature . These compounds were synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques, such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume have been reported .Scientific Research Applications
- The compound’s structure has been characterized using various techniques, including melting point analysis, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
- Notably, compound 2e exhibited superior antibacterial activity, comparable to the first-line antibacterial agent ampicillin (MICs: 32 μg/mL against S. aureus and 16 μg/mL against E. coli) .
- In the pharmaceutical field, synthetic nitrogen-containing heterocyclic compounds have become popular drugs for various conditions .
Synthesis and Characterization
Antibacterial Activity
Nitrogen-Containing Heterocycles
Challenges in Antibacterial Drug Development
Structure-Activity Relationship (SAR)
Mechanism of Action
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide Similar compounds have been reported to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
The exact mode of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide Similar compounds have shown to inhibit the growth of bacterial cells The compound may interact with its targets, leading to changes that inhibit the growth of the bacteria
Biochemical Pathways
The biochemical pathways affected by N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide Given its potential antibacterial activity, it might interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition
Result of Action
The molecular and cellular effects of the action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide Similar compounds have shown antibacterial activities, suggesting that the compound may lead to the death or growth inhibition of bacterial cells .
Future Directions
The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Therefore, further exploration and development of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide” and similar compounds could be a promising direction for future research.
properties
IUPAC Name |
2-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-22-10-5-3-2-4-9(10)13(20)16-8-11-17-18-12-14(21)15-6-7-19(11)12/h2-7H,8H2,1H3,(H,15,21)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPXQCYLGGPEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide |
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